

# rosaramicin vs tylosin antibacterial activity

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## Compound Focus: Rosaramicin

CAS No.: 35834-26-5

Cat. No.: S541816

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## Antibacterial Profile at a Glance

The following table consolidates the key information on the spectrum and activity of each antibiotic.

Feature	Rosaramicin	Tylosin
Antibiotic Class	Macrolide [1] [2]	Macrolide [3] [4]
Primary Spectrum	Gram-negative bacteria, some Gram-positive [1] [2] [5]	Gram-positive bacteria, Mycoplasma species [3] [4]

| **Reported Activity** | • Good inhibitory action against *Ureaplasma* sp. [6] • Active against *Neisseria gonorrhoeae*, *Chlamydia trachomatis*, *Ureaplasma urealyticum*, *Mycoplasma hominis* [1] • Activity against MRSA (and enhanced activity for its derivative, 10,11-dihydrorosamicin) [5] | • Wide activity against Gram-positive bacteria (e.g., *Staphylococcus*, *Streptococcus*) [4] • Extremely active against *Mycoplasma* species [4] • Active against *Streptococcus suis* [3] | | **Potency against MRSA** | Moderate; its derivative shows 2-4 fold higher activity [5] | Information not available in search results | | **Special Notes** | More concentrated in the prostate than erythromycin in animal studies [2] | Also exhibits anti-protozoal activity against *Toxoplasma gondii* [7] |

## Quantitative Data and Experimental Context

The table below presents key quantitative data from specific experimental models.

Parameter	Rosaramicin (vs. Bovine <i>Ureaplasma</i> sp.) [6]	Tylosin (vs. <i>Streptococcus suis</i> in Pigs) [3]
Test System	In vitro (52 bovine strains)	In vitro & Ex vivo (PK/PD modeling in pigs)
MIC	Good inhibitory action (specific MIC values not listed in abstract)	0.25 µg/mL
MBC	Ureaplasmacidal at or near inhibitory levels for most strains	1 µg/mL
Key Finding	Rosaramicin was ureaplasmacidal, while minocin (control) was not.	The killing curve showed <b>time-dependent activity</b> . A dosage of 5.32–19.50 mg/kg every 24 h was calculated to be effective.

## Key Insights from the Data

- **Different Spectra of Action:** The data suggests these antibiotics have different strengths. **Rosaramicin** shows a notable effect against certain Gram-negative pathogens and *Ureaplasma*, which is uncommon for macrolides. In contrast, Tylosin exhibits a broad and potent effect against Gram-positive bacteria and *Mycoplasma*, consistent with its common veterinary applications [1] [4].
- **Mechanism of Action:** Both are macrolides that inhibit protein synthesis by binding to the 50S ribosomal subunit [4] [7]. However, their specific interactions and binding affinities may differ, contributing to their varying spectra and potency.
- **Tylosin's PK/PD Profile:** For Tylosin against *S. suis*, the activity was found to be **time-dependent** [3]. This means the critical factor for efficacy is the duration for which the drug concentration remains above the MIC at the infection site, which is a crucial consideration for designing effective dosage regimens.

## Experimental Protocols from the Literature

Here are the methodologies used in the cited studies to generate the data presented above.

**For Rosaramicin Activity (against *Ureaplasma*):** The study [6] compared the in vitro activity of **Rosaramicin** and Minocin against 52 bovine *Ureaplasma* strains. The methodology involved:

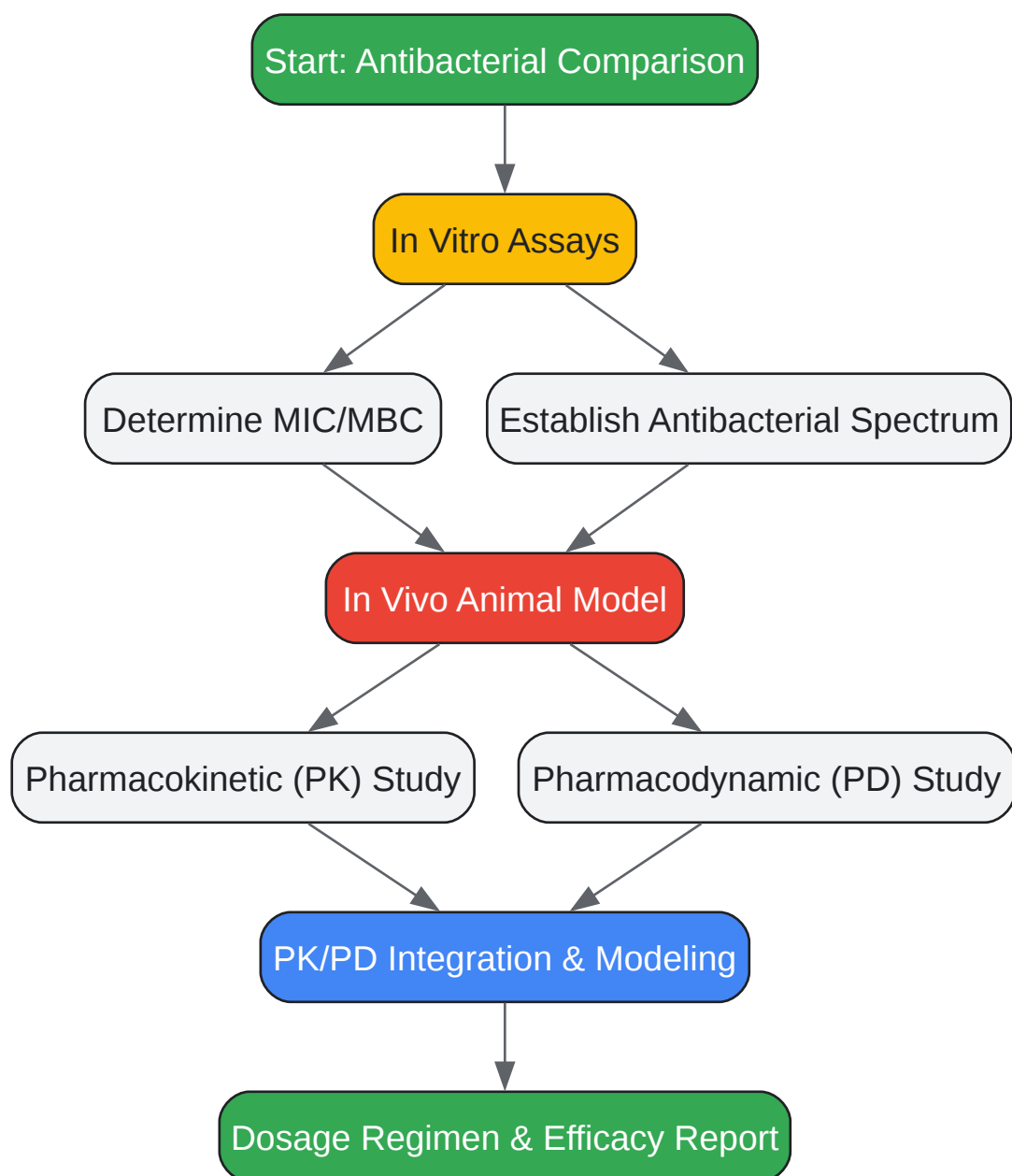
- **Strain Isolation:** Strains were isolated from bovine semen, vaginal swabs, and preputial washings.
- **Inhibitory Action Assessment:** The minimum inhibitory concentration (MIC) that stopped bacterial growth was determined.
- **Ureaplasmaicidal Action Assessment:** The minimum concentration required to kill the bacteria (MBC) was determined and compared to the MIC.

**For Tylosin PK/PD (against *S. suis*):** The study [3] established a rational dosage for Tylosin in pigs using PK/PD modeling:

- **In Vitro Pharmacodynamics (PD):** The MIC, MBC, and mutant prevention concentration (MPC) were determined. Time-kill curves were established to study the antibacterial kinetics and the Post-Antibiotic Effect (PAE).
- **In Vivo Pharmacokinetics (PK):** A pig pneumonia model was infected with *S. suis*. Tylosin was administered intramuscularly, and serum drug concentrations were measured over time using UV-HPLC to determine key PK parameters (AUC, Cmax, Tmax, half-life).
- **PK/PD Integration & Modeling:** The in vivo PK data and in vitro PD data were integrated to calculate PK/D indices (AUC/MIC, T>MIC). A sigmoid Emax model was used to predict the dosage for bacteriostatic and bactericidal effects.

## Visualization of Antibacterial Comparison Workflow

The following diagram illustrates the general experimental workflow for comparing antibiotic activity, as reflected in the analyzed studies.



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## References

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